Belumosudil mesylate (KD025 mesylate)
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Overview
Description
Preparation Methods
The preparation of Belumosudil mesylate involves several synthetic routes and reaction conditionsThe process typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions . Industrial production methods focus on optimizing yield and purity while ensuring the scalability of the process .
Chemical Reactions Analysis
Belumosudil mesylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often under specific conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Belumosudil mesylate has a wide range of scientific research applications:
Mechanism of Action
Belumosudil mesylate exerts its effects by selectively inhibiting ROCK2. This inhibition disrupts the ROCK2-mediated signaling pathways, which play crucial roles in pro- and anti-inflammatory immune cell responses . By modulating these pathways, Belumosudil mesylate helps to reduce inflammation and fibrosis, thereby alleviating symptoms of cGVHD . The molecular targets and pathways involved include the inhibition of STAT3 phosphorylation and the upregulation of STAT5 phosphorylation, leading to decreased levels of pro-inflammatory cytokines and increased regulatory T cell activity .
Comparison with Similar Compounds
Belumosudil mesylate is unique in its selective inhibition of ROCK2 compared to other similar compounds. Some of the similar compounds include:
Ibrutinib: A Bruton’s tyrosine kinase inhibitor used for treating cGVHD.
Ruxolitinib: A Janus kinase inhibitor also used for treating cGVHD.
Calcineurin inhibitors: Such as cyclosporine and tacrolimus, used in combination with corticosteroids for cGVHD.
Belumosudil mesylate stands out due to its specific targeting of ROCK2, which offers a novel approach to managing cGVHD with potentially fewer side effects compared to broader immunosuppressive therapies .
Properties
Molecular Formula |
C27H28N6O5S |
---|---|
Molecular Weight |
548.6 g/mol |
IUPAC Name |
2-[3-[4-(1H-indazol-5-ylamino)quinazolin-2-yl]phenoxy]-N-propan-2-ylacetamide;methanesulfonic acid |
InChI |
InChI=1S/C26H24N6O2.CH4O3S/c1-16(2)28-24(33)15-34-20-7-5-6-17(13-20)25-30-23-9-4-3-8-21(23)26(31-25)29-19-10-11-22-18(12-19)14-27-32-22;1-5(2,3)4/h3-14,16H,15H2,1-2H3,(H,27,32)(H,28,33)(H,29,30,31);1H3,(H,2,3,4) |
InChI Key |
ILQJXEIRBCHLOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC5=C(C=C4)NN=C5.CS(=O)(=O)O |
Origin of Product |
United States |
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